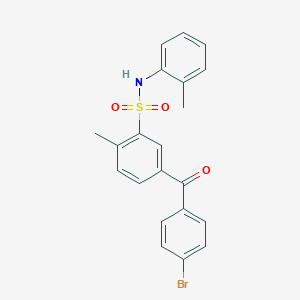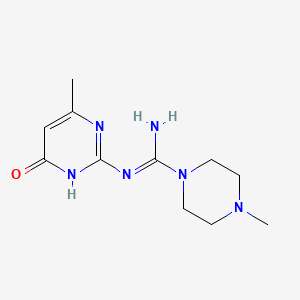
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as BBS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound is synthesized using several methods and has been shown to exhibit significant biochemical and physiological effects. In
科学研究应用
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. This compound has also been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression and plays a role in adipocyte differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disorders, this compound has been shown to reduce inflammation and oxidative stress, which are believed to play a role in the pathogenesis of these disorders. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various fields. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of research is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of research is the study of this compound in combination with other therapeutic agents to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound can be synthesized using several methods and has been shown to exhibit significant biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
合成方法
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized using several methods, including the reaction of 4-bromobenzoyl chloride with 2-methyl-N-(2-methylphenyl)benzenesulfonamide in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoyl isocyanate with 2-methyl-N-(2-methylphenyl)benzenesulfonamide in the presence of a base. These methods have been shown to yield this compound with high purity and yield.
属性
IUPAC Name |
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3S/c1-14-5-3-4-6-19(14)23-27(25,26)20-13-17(8-7-15(20)2)21(24)16-9-11-18(22)12-10-16/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVNDEMWYSAJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}-1-propanol](/img/structure/B6106468.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6106471.png)
![4-hydroxy-6-methyl-3-[7-(3-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6106478.png)

methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6106496.png)
![1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6106503.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6106510.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)
![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)
![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)